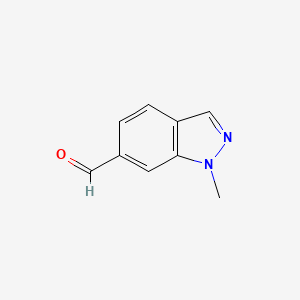

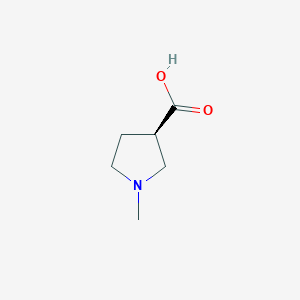

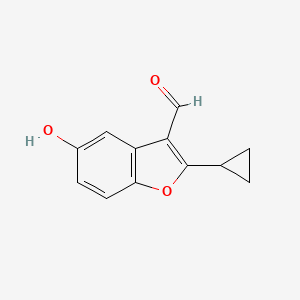

![molecular formula C6H6Cl3N3 B1387874 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1190927-74-2](/img/structure/B1387874.png)

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Vue d'ensemble

Description

“2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride” is a chemical compound with the empirical formula C6H5Cl2N3·HCl . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-pyrrolidine carboxylic acid with thiourea to produce 1,2,3,4,5,7-hexahydro-4-oxo-2-thio-1,1-dimethylethyl ester, which then reacts to produce 1,2,3,4,5,7-hexahydro-2,4-dioxo-1,1-dimethylethyl ester .Molecular Structure Analysis

The InChI key for this compound is HQPWDHFFMDIBDT-UHFFFAOYSA-N . The molecular weight is 226.49 .Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 226.49 . The InChI key is HQPWDHFFMDIBDT-UHFFFAOYSA-N .Mécanisme D'action

Target of Action

The primary target of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS) .

Mode of Action

The compound interacts with the ATR kinase, inhibiting its function . This inhibition disrupts the DDR, particularly in the context of replication stress .

Biochemical Pathways

The inhibition of ATR kinase affects the DDR pathway. This pathway is crucial for maintaining genomic stability, especially during DNA replication. When this pathway is disrupted, it can lead to an accumulation of single-strand breaks in DNA .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution characteristics.

Result of Action

The result of the compound’s action is a significant reduction in the phosphorylation level of ATR and its downstream signaling protein . This can lead to increased genomic instability and potentially cell death, particularly in cells that are actively replicating their DNA .

Safety and Hazards

Orientations Futures

The compound and its derivatives could be further explored for their potential pharmacological effects. For instance, pyrimidine derivatives have been found to display a range of pharmacological effects . Additionally, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives have been discovered as a new class of ATR inhibitors .

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, inhibiting its kinase activity and thereby preventing the downstream signaling events that lead to cell death. This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues.

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, including cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by modulating the activity of key kinases such as RIPK1 and ATR kinase, which are involved in the DNA damage response . Additionally, the compound affects gene expression by altering the transcriptional activity of genes associated with cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The compound inhibits RIPK1 by occupying its ATP-binding site, thereby blocking the phosphorylation of downstream substrates . This inhibition prevents the activation of necroptosis and promotes cell survival under conditions of stress. Furthermore, the compound has been shown to inhibit ATR kinase, leading to reduced phosphorylation of ATR’s downstream targets and impaired DNA damage response . These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated cell death and DNA damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that the compound’s inhibitory effects on RIPK1 and ATR kinase are sustained over time, leading to prolonged suppression of necroptosis and DNA damage response pathways . Long-term exposure to the compound in cell culture models has also revealed its potential to induce adaptive cellular responses, such as upregulation of compensatory survival pathways.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits RIPK1 and ATR kinase activity, leading to reduced necroptosis and improved cell survival . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily through hepatic pathways. The compound undergoes phase I metabolism, involving oxidation and reduction reactions catalyzed by cytochrome P450 enzymes . Subsequent phase II metabolism includes conjugation reactions with glucuronic acid and sulfate, facilitating the compound’s excretion via the biliary and renal routes. These metabolic processes influence the compound’s bioavailability and duration of action in vivo.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters, such as organic anion-transporting polypeptides, which facilitate its uptake into hepatocytes and renal cells. Additionally, binding proteins in the plasma and intracellular compartments modulate the compound’s localization and accumulation, affecting its therapeutic efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound predominantly localizes to the cytoplasm, where it interacts with target kinases such as RIPK1 and ATR . Post-translational modifications, such as phosphorylation, may influence the compound’s distribution within specific cellular compartments, enhancing its inhibitory effects on necroptosis and DNA damage response pathways. Understanding these localization dynamics is essential for optimizing the compound’s therapeutic potential.

Propriétés

IUPAC Name |

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3.ClH/c7-5-3-1-9-2-4(3)10-6(8)11-5;/h9H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPWDHFFMDIBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=C(N=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660008 | |

| Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190927-74-2 | |

| Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

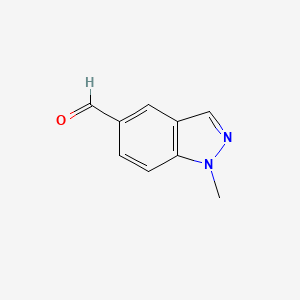

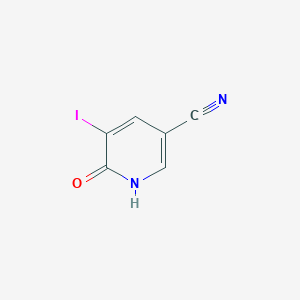

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)

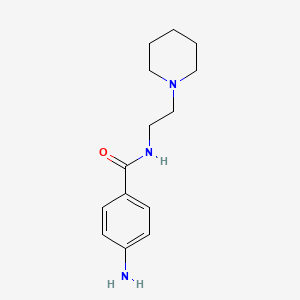

![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)

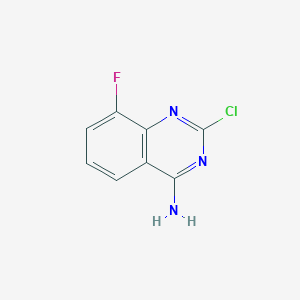

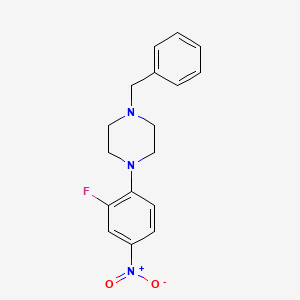

![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)